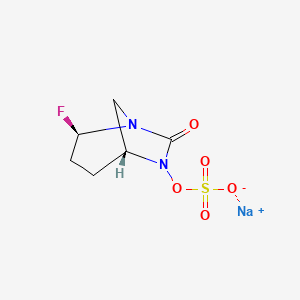

Pilabactam sodium

Description

The exact mass of the compound ANT3310 is 262.00356498 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2410688-61-6 |

|---|---|

Molecular Formula |

C6H8FN2NaO5S |

Molecular Weight |

262.19 g/mol |

IUPAC Name |

sodium [(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |

InChI Key |

UIJIKXQAJBMNIR-JBUOLDKXSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Pilabactam Sodium

For the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive review of available scientific literature and data, it has been determined that there is no publicly available information regarding a compound specifically named "Pilabactam sodium." Searches for its mechanism of action, experimental studies, quantitative data, and associated signaling pathways have not yielded any relevant results.

Therefore, this document cannot provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations related to this compound. It is possible that "this compound" may be an internal development name not yet disclosed in public forums, a misnomer, or a compound that has not been the subject of published scientific research.

We recommend verifying the name and seeking information from alternative, proprietary sources if available. Without any foundational data, the core requirements of this request cannot be fulfilled at this time.

Pilabactam Sodium: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium is an emerging β-lactamase inhibitor being investigated for its potential to overcome antibiotic resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of the known chemical structure, properties, and biological activity of this compound. The information is intended to support research and development efforts in the field of infectious diseases. It is important to note that as a relatively new compound, some physicochemical data and detailed experimental protocols are not yet publicly available. This document compiles the currently accessible information.

Chemical Structure and Identification

This compound is the sodium salt of Pilabactam. The structural details and identifiers are crucial for analytical and regulatory purposes.

| Identifier | Value | Source |

| Systematic Name | Sodium (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate | [1] |

| CAS Number | 2410688-61-6 | [1][2] |

| Molecular Formula | C₆H₈FN₂NaO₅S | [1] |

| Molecular Weight | 262.19 g/mol | [1][3] |

| Chemical Structure | ||

| SMILES | C1C--INVALID-LINK--F.[Na+] | [3] |

| InChI | InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+/m1./s1 | [1] |

| InChIKey | UIJIKXQAJBMNIR-JBUOLDKXSA-M | [1][3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Experimental Protocol |

| Appearance | White to light yellow solid | Visual inspection. |

| Solubility | Soluble in DMSO (50 mg/mL) and water (≥ 100 mg/mL)[2] | Specific details on the experimental conditions (e.g., temperature, pH) are not provided. A standard protocol would involve dissolving a known mass of this compound in a specific volume of the solvent until saturation is reached, often with the aid of sonication or gentle heating.[2] |

| Melting Point | Not publicly available | A standard method for determining the melting point of a solid is the capillary melting point test. The powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.[4][5][6] |

| pKa | Not publicly available | The pKa can be determined experimentally using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. These methods involve monitoring changes in a physical property of the molecule as a function of pH. |

Biological Activity and Mechanism of Action

Pilabactam is a broad-spectrum covalent serine β-lactamase inhibitor.[2] β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[7][8] this compound, when co-administered with a β-lactam antibiotic, protects the antibiotic from degradation by these enzymes.[7]

The general mechanism involves Pilabactam acting as a "suicide inhibitor." It binds to the active site of the β-lactamase, forming a stable, covalent intermediate. This inactivation of the β-lactamase allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect by inhibiting cell wall synthesis.[7][9]

In Vitro Activity

This compound has demonstrated potent inhibition against a range of serine β-lactamases.

| Enzyme | IC₅₀ (nM) | Experimental Protocol |

| AmpC | 1 - 175 | A typical in vitro enzyme inhibition assay would involve incubating the purified β-lactamase enzyme with varying concentrations of this compound for a defined period. A chromogenic β-lactam substrate (e.g., nitrocefin) is then added, and the rate of hydrolysis is measured spectrophotometrically. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[2] |

| CTX-M-15 | 1 - 175 | (As above)[2] |

| TEM-1 | 1 - 175 | (As above)[2] |

| OXA-48 | 1 - 175 | (As above)[2] |

| OXA-23 | 1 - 175 | (As above)[2] |

| KPC-2 | 1 - 175 | (As above)[2] |

This compound potentiates the activity of β-lactam antibiotics against Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[2] It exhibits low in vitro cytotoxicity (IC₅₀ > 100 μM) in HepG2 cells and shows no significant cardiotoxicity or genotoxicity in preclinical assays.[2]

In Vivo Activity

| Animal Model | Dosing | Outcome | Experimental Protocol |

| Murine Thigh Infection | Intravenous injection of 25-100 mg/kg at 1, 3, 5, and 7 hours post-infection in combination with meropenem. | Dose-dependent reduction in bacterial burdens.[2] | A standard murine thigh infection model involves inducing a localized infection in the thigh muscle of mice with a specific bacterial strain. The mice are then treated with the test compounds, and the bacterial load in the infected tissue is quantified at various time points to assess the efficacy of the treatment. |

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies in mice.

| Parameter | Value | Experimental Protocol |

| T₁/₂ (Half-life) | 0.64 h | Male Swiss albino mice were administered a single intravenous injection of 1 mg/kg this compound. Blood samples were collected at various time points, and the plasma concentrations of the drug were determined using a validated analytical method, likely LC-MS/MS. The pharmacokinetic parameters were then calculated from the concentration-time data.[2] |

| AUC (Area Under the Curve) | 412 ng·h/mL | (As above)[2] |

| Cl (Clearance) | 40 mL/min/kg | (As above)[2] |

Synthesis and Analysis

For analysis, High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification and purity assessment of pharmaceutical compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method would involve:

-

Column: A C18 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), would be used for structural confirmation and sensitive quantification in biological matrices.[10][11]

Conclusion and Future Directions

This compound is a promising β-lactamase inhibitor with potent in vitro activity against a broad range of serine β-lactamases and demonstrated in vivo efficacy in a preclinical model. Its development addresses the critical need for new therapies to combat antibiotic-resistant infections.

Further research is required to fully characterize its physicochemical properties, optimize its formulation, and establish a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in humans. The publication of detailed experimental protocols and additional preclinical and clinical data will be essential for its continued development and potential translation to clinical practice.

References

- 1. GSRS [precision.fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ANT3310 sodium | C6H8FN2NaO5S | CID 153516440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. mt.com [mt.com]

- 6. youtube.com [youtube.com]

- 7. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]

- 10. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-sensitivity liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sodium picosulfate and its three major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Pilabactam Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilabactam is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It exhibits potent inhibitory activity against a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and some class D enzymes. When combined with β-lactam antibiotics, Pilabactam restores their efficacy against many resistant bacterial strains. This technical guide provides a comprehensive overview of a plausible, multi-step synthesis of Pilabactam sodium, its purification to a high degree of purity, and the analytical methods required for its characterization. The methodologies presented are based on established synthetic routes for analogous diazabicyclooctane inhibitors and general principles of organic synthesis and purification.

Proposed Synthesis of this compound

The proposed synthetic route to this compound is a multi-step process commencing from a readily available chiral starting material. The key strategic elements of this synthesis include the stereoselective construction of the fluorinated piperidine core, formation of the bicyclic diazabicyclooctane ring system, and a final sulfation followed by salt formation. A well-documented synthesis for the analogous compound, Avibactam, reports an overall yield of approximately 23.9% on a 400-gram scale, providing a benchmark for the potential efficiency of this proposed route[1].

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Stereoselective Fluorination of a Piperidine Precursor

A suitable N-protected piperidine derivative with the correct stereochemistry is chosen as the starting material. The introduction of the fluorine atom at the C2 position is a critical step and can be achieved using an electrophilic fluorinating agent.

-

Protocol: To a solution of the N-protected piperidine precursor in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (argon or nitrogen), a solution of an electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the fluorinated piperidine intermediate.

Step 2: Deprotection and Cyclization to form the Diazabicyclooctane (DBO) Precursor

The protecting group on the nitrogen atom of the piperidine ring is removed to allow for subsequent cyclization.

-

Protocol: The fluorinated piperidine intermediate is dissolved in a suitable solvent, and the appropriate reagent for deprotection is added. For instance, if a Boc protecting group is used, an acid such as trifluoroacetic acid (TFA) in dichloromethane can be employed. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess reagent are removed under vacuum. The resulting amine is then subjected to intramolecular cyclization, which can be promoted by a suitable base, to form the core bicyclic structure.

Step 3: Formation of the 7-oxo-1,6-diazabicyclo[3.2.1]octane Core

This step involves the formation of the urea moiety within the bicyclic system.

-

Protocol: The DBO precursor is dissolved in an appropriate solvent, and a carbonylating agent is added. The reaction is carried out under controlled temperature and monitored for completion. The product, the 2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivative, is then isolated and purified.

Step 4: Sulfation of the DBO Core

The hydroxyl group on the DBO core is sulfated to introduce the sulfate group.

-

Protocol: The 2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivative is dissolved in a polar aprotic solvent (e.g., pyridine or dimethylformamide). A sulfating agent, such as a sulfur trioxide pyridine complex, is added at a low temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed.

Step 5: Formation of this compound

The final step involves the formation of the sodium salt of Pilabactam.

-

Protocol: The crude sulfated product from the previous step is treated with a sodium-containing base, such as sodium bicarbonate or sodium acetate, in a suitable solvent system, typically a mixture of an alcohol and water. The pH is carefully adjusted to facilitate the salt exchange. The crude this compound is then precipitated or isolated by solvent evaporation.

Purification of this compound

The purification of the crude this compound is crucial to achieve the high purity required for pharmaceutical applications. A multi-step purification process involving chromatography and crystallization is proposed.

Purification Workflow Diagram

Caption: Proposed purification workflow for this compound.

Detailed Purification Protocol

Step 1: Chromatographic Purification

-

Protocol: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto a reverse-phase chromatography column (e.g., C18 silica gel). The compound is eluted using a gradient of a polar organic solvent (e.g., acetonitrile) and water. Fractions are collected and analyzed by HPLC to identify those containing the pure product.

Step 2: Crystallization

-

Protocol: The fractions containing pure Pilabactam are pooled and concentrated under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent, such as a mixture of methanol and water, with gentle heating[2]. An anti-solvent, like isopropanol or ethanol, is then slowly added to induce crystallization. The mixture is cooled gradually to promote the formation of well-defined crystals. For analogous compounds like Sulbactam sodium, aqueous isopropyl alcohol has been used as a crystallization medium[3].

Step 3: Filtration, Washing, and Drying

-

Protocol: The crystallized this compound is collected by filtration. The crystals are then washed with a cold solvent or anti-solvent to remove any remaining impurities. Finally, the pure this compound is dried under vacuum at a controlled temperature to remove residual solvents.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. The values are estimated based on reported data for the synthesis of Avibactam sodium and are presented for illustrative purposes[1].

Table 1: Summary of Synthetic Step Yields

| Step | Description | Starting Material | Product | Estimated Yield (%) |

| 1 | Stereoselective Fluorination | N-protected piperidine precursor | Fluorinated piperidine intermediate | 85 - 95 |

| 2 | Deprotection & Cyclization | Fluorinated piperidine intermediate | DBO Precursor | 75 - 85 |

| 3 | Formation of DBO Core | DBO Precursor | 2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivative | 80 - 90 |

| 4 | Sulfation | 2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octane derivative | Sulfated intermediate | 70 - 80 |

| 5 | Sodium Salt Formation | Sulfated intermediate | Crude this compound | 90 - 98 |

| Overall | - | - | - | ~20 - 25 |

Table 2: Purification Performance

| Parameter | Value |

| Starting Material | Crude this compound |

| Purification Method | Reverse-phase Chromatography followed by Crystallization |

| Crystallization Solvent System | Methanol/Water and Isopropanol (anti-solvent) |

| Estimated Recovery Yield (%) | 80 - 90 |

| Final Purity (by HPLC) (%) | > 99.5 |

Table 3: Potential Impurities

| Impurity | Potential Origin |

| Diastereomers of Pilabactam | Incomplete stereoselectivity in the fluorination or cyclization steps |

| Unreacted Intermediates | Incomplete reactions in any of the synthetic steps |

| By-products of Side Reactions | e.g., elimination products during fluorination or cyclization |

| Residual Solvents | From synthesis and purification steps |

| Inorganic Salts | From reagents and work-up procedures |

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for assessing the purity of this compound and for monitoring the progress of the synthesis and purification steps.

-

Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile) is employed.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting Pilabactam, which has a weak UV chromophore[4][5].

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard.

-

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry of Pilabactam and its intermediates.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Karl Fischer Titration: To determine the water content in the final product.

-

Residual Solvent Analysis (by Gas Chromatography): To quantify the amount of residual solvents from the synthesis and purification process.

Conclusion

This technical guide outlines a plausible and detailed pathway for the synthesis and purification of this compound, a promising β-lactamase inhibitor. The proposed methodologies are grounded in established chemical principles and analogous synthetic routes for related compounds. The successful implementation of this guide would enable the production of high-purity this compound suitable for further research and development. It is important to note that the specific reaction conditions, yields, and purification parameters would require optimization for large-scale production.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN113105455A - Preparation method of crystal form B avibactam sodium - Google Patents [patents.google.com]

- 3. WO2009053256A2 - Process for the production of beta lactam crystals - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Pilabactam Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class. It is being developed to be used in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of Pilabactam sodium, focusing on its mechanism of action, antimicrobial potentiation, and the methodologies used for its evaluation.

Mechanism of Action

Pilabactam is a covalent inhibitor of serine β-lactamases (SBLs), enzymes that are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria.[1][2][3][4][5] Unlike some other β-lactamase inhibitors, Pilabactam demonstrates potent inhibitory activity against a wide range of SBLs, including Ambler class A (such as KPC), class C, and, notably, class D (OXA-type) carbapenemases.[2][3][5] The diazabicyclooctane core of Pilabactam is designed to react with the active site serine residue of the β-lactamase, forming a stable, covalent adduct that inactivates the enzyme. This inactivation restores the efficacy of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

The inhibitory activity of Pilabactam against key serine β-lactamases is summarized in the table below.

Table 1: Inhibitory Activity of Pilabactam (ANT3310) against Purified Serine β-Lactamases

| Enzyme | Enzyme Class | IC₅₀ (nM) |

| KPC-2 | A | 19.5 |

| OXA-48 | D | 179 |

| OXA-23 | D | 32.6 |

| OXA-24/40 | D | 602 |

| OXA-51 | D | 542 |

| OXA-58 | D | 8 |

Data sourced from Zalacain et al. (2024).

References

- 1. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of ANT3310, a Novel Broad-Spectrum Serine β-Lactamase Inhibitor of the Diazabicyclooctane Class, Which Strongly Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacterales and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

Pilabactam Sodium (ANT3310): A Novel β-Lactamase Inhibitor with Potent Activity Against Carbapenem-Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and key experimental data for Pilabactam sodium (formerly known as ANT3310), a novel broad-spectrum serine β-lactamase inhibitor. Pilabactam is currently under development in combination with meropenem to address the critical threat of infections caused by carbapenem-resistant Gram-negative bacteria.

Executive Summary

Pilabactam is a diazabicyclooctane (DBO) serine β-lactamase inhibitor demonstrating potent in vitro efficacy in restoring the activity of meropenem against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB). When combined with meropenem, Pilabactam significantly lowers the minimum inhibitory concentrations (MICs) for these challenging pathogens, offering a promising therapeutic option for serious hospital-acquired infections. Pilabactam itself does not possess clinically significant antibacterial activity, functioning instead as a dedicated inhibitor of key serine β-lactamases, including OXA and KPC carbapenemases.

In Vitro Spectrum of Activity

The primary role of Pilabactam is to potentiate the activity of a partner β-lactam antibiotic, such as meropenem. The following tables summarize the in vitro activity of meropenem in combination with a fixed concentration of Pilabactam against various bacterial isolates.

Table 1: Inhibitory Activity of Pilabactam (ANT3310) Against Purified Serine β-Lactamases

| Enzyme | Source Organism | Ambler Class | Pilabactam IC50 (nM) |

| KPC-2 | Klebsiella pneumoniae | A | 8 |

| OXA-23 | Acinetobacter baumannii | D | 602 |

| OXA-24/40 | Acinetobacter baumannii | D | 175 |

| OXA-48 | Klebsiella pneumoniae | D | 10 |

| OXA-51 | Acinetobacter baumannii | D | 35 |

| OXA-58 | Acinetobacter baumannii | D | 85 |

Table 2: In Vitro Activity of Meropenem in Combination with Pilabactam (ANT3310) at 8 µg/mL Against Carbapenem-Resistant Enterobacterales (CRE)[1]

| Organism (Resistance Mechanism) | Meropenem MIC90 (µg/mL) | Meropenem + Pilabactam (8 µg/mL) MIC90 (µg/mL) |

| OXA-producing CRE | >32 | 0.25 |

| KPC-producing CRE | >32 | 0.5 |

Table 3: In Vitro Activity of Meropenem in Combination with Pilabactam (ANT3310) at 8 µg/mL Against Acinetobacter baumannii and Pseudomonas aeruginosa[1]

| Organism | Meropenem MIC90 (µg/mL) | Meropenem + Pilabactam (8 µg/mL) MIC90 (µg/mL) |

| Acinetobacter baumannii | >32 | 4 |

| Pseudomonas aeruginosa | >32 | ≤8 (for ~90% of isolates) |

Table 4: Intrinsic Antibacterial Activity of Pilabactam (ANT3310)[2]

| Organism | Number of Isolates | Pilabactam MIC50 (µg/mL) | Pilabactam MIC90 (µg/mL) |

| OXA- or KPC-positive Enterobacterales | 300 | >64 | >64 |

| Pseudomonas aeruginosa | 502 | >64 | >64 |

| Acinetobacter baumannii | 405 | 64 | >64 |

Mechanism of Action

Pilabactam is a potent and specific inhibitor of serine β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics like meropenem. Pilabactam itself has no significant intrinsic antibacterial activity[1]. Its mechanism involves forming a stable, covalent bond with the serine residue in the active site of the β-lactamase enzyme. This inactivation of the β-lactamase protects the partner β-lactam antibiotic (e.g., meropenem) from degradation, allowing it to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death.

Experimental Protocols

The in vitro activity data presented in this document were primarily generated using the following standardized methodologies.

Determination of Minimum Inhibitory Concentrations (MICs)

Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

-

Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates overnight. Colonies were then suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain the final desired inoculum concentration in the microtiter plates.

-

Preparation of Antimicrobial Agents: Stock solutions of meropenem and Pilabactam were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, a fixed concentration of Pilabactam (e.g., 8 µg/mL) was added to each well containing the serially diluted meropenem.

-

Inoculation and Incubation: The microtiter plates were inoculated with the prepared bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours in ambient air.

-

Determination of MIC: The MIC was defined as the lowest concentration of the antimicrobial agent (or meropenem in the presence of Pilabactam) that completely inhibited visible bacterial growth.

Enzyme Inhibition Assays (IC50 Determination)

Method: The half-maximal inhibitory concentration (IC50) of Pilabactam against various purified serine β-lactamases was determined using a spectrophotometric assay with a chromogenic β-lactam substrate (e.g., nitrocefin).

Procedure:

-

Reaction Mixture: A reaction mixture containing a buffered solution, a known concentration of the purified β-lactamase enzyme, and varying concentrations of Pilabactam was prepared.

-

Pre-incubation: The enzyme and inhibitor were pre-incubated for a defined period to allow for the binding of Pilabactam to the enzyme.

-

Initiation of Reaction: The reaction was initiated by the addition of the nitrocefin substrate.

-

Measurement: The rate of hydrolysis of nitrocefin was monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculation of IC50: The IC50 value, representing the concentration of Pilabactam required to inhibit 50% of the enzyme's activity, was calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a promising new β-lactamase inhibitor with the potential to restore the clinical utility of meropenem against some of the most difficult-to-treat Gram-negative pathogens. Its potent inhibition of key serine carbapenemases, particularly those prevalent in CRE and CRAB, addresses a significant unmet medical need. Further clinical development will be crucial to fully elucidate the therapeutic potential of the meropenem-Pilabactam combination.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pilabactam Sodium

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Pilabactam Sodium's Pharmacokinetic and Pharmacodynamic Profile

Abstract

This document provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a novel beta-lactamase inhibitor. Due to the absence of publicly available data on a compound named "this compound," this guide will focus on the general principles and methodologies relevant to the preclinical and clinical development of such an agent. This will include a review of the typical PK/PD characteristics of similar beta-lactamase inhibitors, standard experimental protocols for their evaluation, and the signaling pathways they modulate. All quantitative data presented are illustrative and based on known compounds within this class, and are intended to serve as a template for the analysis of a new chemical entity like this compound.

Introduction to Beta-Lactamase Inhibitors

Beta-lactam antibiotics are a cornerstone of antibacterial therapy. However, their efficacy is threatened by the widespread emergence of bacterial resistance, primarily mediated by beta-lactamase enzymes. Beta-lactamase inhibitors are co-administered with beta-lactam antibiotics to counteract this resistance mechanism. They function by inactivating beta-lactamases, thereby restoring the antibacterial activity of the partner antibiotic. The development of new beta-lactamase inhibitors is critical to combatting multidrug-resistant bacterial infections.

Pharmacodynamics of Beta-Lactamase Inhibitors

The primary pharmacodynamic effect of a beta-lactamase inhibitor is the potentiation of the partner beta-lactam antibiotic's activity against beta-lactamase-producing bacteria.

Mechanism of Action

Beta-lactamase inhibitors are typically mechanism-based inhibitors that form a stable, covalent acyl-enzyme intermediate with the beta-lactamase enzyme. This inactivation prevents the hydrolysis of the partner beta-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

In Vitro Activity

The in vitro activity of this compound in combination with a partner beta-lactam would be determined using standard methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Illustrative In Vitro Activity of a Beta-Lactam/Pilabactam Sodium Combination

| Bacterial Species | Beta-Lactam Alone MIC (µg/mL) | Beta-Lactam + this compound MIC (µg/mL) |

| Escherichia coli (ESBL-producing) | >64 | 2 |

| Klebsiella pneumoniae (KPC-producing) | 128 | 4 |

| Pseudomonas aeruginosa (AmpC-producing) | 32 | 8 |

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound would be characterized by its absorption, distribution, metabolism, and excretion (ADME).

Absorption

For an intravenously administered drug, bioavailability is 100%. Key parameters include the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).

Distribution

The volume of distribution (Vd) describes the extent to which the drug distributes into body tissues. For hydrophilic molecules like many beta-lactamase inhibitors, the Vd is often close to that of the extracellular fluid.

Metabolism

Metabolism studies would identify the primary metabolic pathways and any active metabolites.

Excretion

The primary route of elimination, typically renal for this class of drugs, and the elimination half-life (t1/2) are critical parameters.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (single 1g IV dose) | µg/mL | 50 ± 10 |

| Vd | L | 20 ± 5 |

| Protein Binding | % | 15 ± 5 |

| Clearance (CL) | L/h | 10 ± 2 |

| Elimination Half-life (t1/2) | h | 1.5 ± 0.3 |

| Urinary Excretion (% of dose) | % | 85 ± 10 |

Experimental Protocols

In Vitro MIC Determination

Protocol:

-

Prepare serial twofold dilutions of the beta-lactam antibiotic with and without a fixed concentration of this compound in cation-adjusted Mueller-Hinton broth.

-

Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Phase 1 Clinical Trial for Pharmacokinetics

Protocol:

-

Recruit a cohort of healthy adult volunteers.

-

Administer a single intravenous dose of this compound.

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect urine over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).

-

Analyze plasma and urine samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters using non-compartmental analysis.

Conclusion

While specific data for this compound is not yet available in the public domain, the established methodologies for characterizing the pharmacokinetics and pharmacodynamics of beta-lactamase inhibitors provide a clear roadmap for its development. The illustrative data and protocols presented in this guide serve as a framework for the anticipated studies required to define the clinical profile of this compound. As a novel agent, its unique properties will be of significant interest to the scientific and medical communities in the ongoing effort to combat antibiotic resistance.

An In-depth Technical Guide to the Solubility and Stability of Pilabactam Sodium

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed public data on the solubility and stability of the novel β-lactamase inhibitor Pilabactam sodium is limited. This guide provides a comprehensive framework of the necessary experimental protocols and data presentation methods required for a thorough investigation of its physicochemical properties, based on established pharmaceutical industry practices and data from structurally related compounds.

Introduction to this compound

This compound is an emerging β-lactamase inhibitor, designed to be co-administered with β-lactam antibiotics to overcome bacterial resistance. The efficacy and safety of a new drug substance like this compound are intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount as they influence bioavailability, formulation development, storage conditions, and shelf-life. This document outlines the critical studies required to characterize the solubility and stability profile of this compound.

Physicochemical Properties

A foundational understanding of the molecule is the first step in its characterization.

Table 1: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈FN₂O₅S.Na | [1] |

| Molecular Weight | 262.19 g/mol | [1] |

| Chemical Structure | InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |[1] |

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following sections detail how to approach the solubility assessment of this compound.

While specific data for this compound is not publicly available, Table 2 provides an example of solubility data for Sulbactam sodium, another β-lactamase inhibitor, which can serve as a reference.[2]

Table 2: Example Solubility Profile of Sulbactam Sodium

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

|---|---|---|---|

| H₂O | ≥ 100 | 391.80 | Saturation unknown.[2] |

| DMSO | 50 | 195.90 | Requires ultrasonic assistance.[2] |

This protocol describes the most common method for determining the equilibrium solubility of a compound.

-

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents at a controlled temperature.

-

Materials and Equipment:

-

This compound active pharmaceutical ingredient (API).

-

Selection of solvents (e.g., purified water, phosphate buffers at various pH levels, ethanol, DMSO).

-

Scintillation vials or glass flasks with screw caps.

-

Orbital shaker with temperature control.

-

Analytical balance.

-

Centrifuge.

-

HPLC or UV-Vis spectrophotometer for quantification.

-

Syringe filters (e.g., 0.45 µm PVDF).

-

-

Methodology:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

-

After equilibration, allow the vials to stand, letting the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample immediately using a syringe filter to remove any undissolved solids.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or other appropriate units.

-

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies and Forced Degradation

Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance changes over time under various environmental factors.[3][4] Forced degradation (stress testing) is a crucial part of this process, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3][5]

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[3]

Table 3: Recommended Forced Degradation Stress Conditions

| Stress Condition | Typical Reagents and Conditions | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C) | To test for degradation in acidic environments.[5][6] |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 40°C) | To test for degradation in alkaline environments.[5][6] |

| Oxidation | 3% - 30% H₂O₂ at room temperature | To test susceptibility to oxidation.[4] |

| Thermal Degradation | Dry heat (e.g., 80°C) for an extended period | To assess the impact of high temperature on the solid drug. |

| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B) | To assess degradation upon exposure to light. |

A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.

-

Objective: To develop and validate an RP-HPLC method for this compound that can resolve the parent drug from all potential degradation products generated during forced degradation studies.

-

Instrumentation and Typical Conditions:

-

HPLC System: Quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

-

Detection Wavelength: Determined by scanning the UV spectrum of this compound for maximum absorbance.

-

Column Temperature: 30°C - 40°C.[9]

-

Injection Volume: 10 - 20 µL.[10]

-

-

Methodology:

-

Forced Degradation Sample Preparation:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the stress agents listed in Table 3.

-

Expose the solutions to the specified conditions for a set duration.

-

At various time points, withdraw samples, neutralize them if necessary (for acid/base hydrolysis), and dilute to the target concentration with the mobile phase.

-

For solid-state stress (thermal/photolytic), dissolve the stressed material in a suitable solvent before dilution.

-

-

Chromatographic Development:

-

Inject an unstressed sample of this compound to determine its retention time and peak shape.

-

Inject each of the stressed samples.

-

Optimize the mobile phase composition, gradient, flow rate, and column type to achieve baseline separation between the parent this compound peak and all degradation product peaks. The use of a PDA detector is crucial for checking peak purity.

-

-

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate that the method can distinguish the analyte from degradants.

-

Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

-

Accuracy: Determine the closeness of the test results to the true value, often assessed by recovery studies.

-

Precision: Evaluate the method's consistency through repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Deliberately vary method parameters (e.g., pH, mobile phase composition) to assess its reliability.

-

-

Caption: Workflow for a Forced Degradation Study.

Data Presentation Templates

Clear and structured data presentation is essential for comparison and reporting. The following tables serve as templates for recording experimental results.

Table 4: Template for this compound Solubility Results

| Solvent/Buffer (pH) | Temperature (°C) | Measured Concentration (mg/mL) | Standard Deviation | Molarity (mM) |

|---|---|---|---|---|

| Purified Water | 25 | |||

| 0.1 M HCl (pH 1.2) | 37 | |||

| Phosphate Buffer (pH 6.8) | 37 | |||

| Phosphate Buffer (pH 7.4) | 37 |

| Ethanol | 25 | | | |

Table 5: Template for this compound Forced Degradation Results

| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradants | Major Degradant Peak Area (%) |

|---|---|---|---|---|---|

| 0.1 M HCl, 60°C | 2 hours | ||||

| 8 hours | |||||

| 0.1 M NaOH, 40°C | 1 hour | ||||

| 4 hours | |||||

| 10% H₂O₂, RT | 24 hours | ||||

| Dry Heat, 80°C | 48 hours |

| Photolytic (ICH Q1B) | - | | | | |

References

- 1. GSRS [precision.fda.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. saudijournals.com [saudijournals.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in Sugammadex Sodium Drug Substance | CoLab [colab.ws]

Preclinical Profile of Pilabactam Sodium (QPX7728): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as QPX7728 or Xeruborbactam, is a novel, ultra-broad-spectrum beta-lactamase inhibitor (BLI) currently in development. It belongs to the cyclic boronic acid class of compounds and exhibits potent inhibitory activity against a wide array of beta-lactamase enzymes, including both serine- and metallo-beta-lactamases (MBLs). This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Mechanism of Action

This compound functions by inhibiting beta-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to beta-lactam antibiotics. By binding to the active site of these enzymes, this compound prevents the hydrolysis and subsequent inactivation of the partner beta-lactam antibiotic. This restores the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of peptidoglycan synthesis and ultimately, bacterial cell death. A key feature of Pilabactam is its exceptionally broad spectrum of activity, which includes inhibition of Ambler Class A, C, and D serine beta-lactamases, as well as Class B metallo-beta-lactamases.

Pilabactam Sodium: A Technical Overview of a Novel β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as ANT-3310, is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class. It is under development for use in combination with β-lactam antibiotics, primarily meropenem, to combat infections caused by carbapenem-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and key experimental data.

Core Data Presentation

Chemical and Physical Properties

| Property | This compound | Pilabactam (Active Form) |

| CAS Number | 2410688-61-6[1] | 2410688-60-5[2] |

| Molecular Formula | C₆H₈FN₂O₅S.Na[1] | C₆H₉FN₂O₅S[2][3] |

| Molecular Weight | 262.19 g/mol [1] | 240.21 g/mol [2][3] |

| Synonyms | ANT-3310 sodium[3] | ANT-3310[1] |

In Vitro Inhibitory Activity

Pilabactam is a potent inhibitor of a wide range of serine β-lactamases, including class A, C, and D enzymes. Its inhibitory activity has been quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various enzymes.

| β-Lactamase Enzyme | Pilabactam (ANT-3310) IC₅₀ (nM) |

| KPC-2 | 19.5 |

| OXA-48 | 179 |

| OXA-23 | 32.6 |

| OXA-24/40 | 602 |

| OXA-58 | 8 |

| AmpC | 1-175 (range)[3] |

| CTX-M-15 | 1-175 (range)[3] |

| TEM-1 | 1-175 (range)[3] |

Data compiled from a study by Davies et al. and presented in a subsequent publication.

In Vivo Efficacy

The combination of meropenem and Pilabactam (as ANT-3310) has demonstrated significant efficacy in murine infection models.

| Infection Model | Dosing (Pilabactam) | Outcome |

| Murine Thigh Infection | 25, 50, and 100 mg/kg (intravenous)[3] | Dose-dependent reduction in bacterial burden (CFU)[3] |

| Murine Lung Infection | Not specified | Efficacious against OXA-23 A. baumannii |

Mechanism of Action

Pilabactam, as a diazabicyclooctane (DBO), functions as a covalent inhibitor of serine β-lactamases. The strained bicyclic ring system of Pilabactam mimics the transition state of the natural substrate of the β-lactamase. This allows Pilabactam to acylate the active site serine residue of the enzyme, forming a stable, covalent bond. This inactivation of the β-lactamase protects the partner β-lactam antibiotic (e.g., meropenem) from hydrolysis, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.

Caption: Mechanism of action of Pilabactam in combination with Meropenem.

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound. These are based on standard methodologies in the field.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of Pilabactam in combination with a partner antibiotic is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Materials:

-

Prepare stock solutions of this compound and the partner antibiotic (e.g., meropenem) in a suitable solvent (e.g., sterile water or DMSO).

-

Use cation-adjusted Mueller-Hinton broth (CAMHB) as the test medium.

-

Prepare 96-well microtiter plates.

-

-

Inoculum Preparation:

-

Grow bacterial isolates on appropriate agar plates overnight.

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

Add a fixed concentration of this compound (e.g., 8 µg/mL) to each well of the microtiter plate, except for the growth control wells.

-

Perform serial two-fold dilutions of the partner antibiotic across the wells of the plate.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Serine β-Lactamase Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of Pilabactam against purified β-lactamase enzymes is determined using a spectrophotometric assay.

-

Reagents and Buffers:

-

Purified serine β-lactamase enzyme.

-

Chromogenic β-lactam substrate (e.g., nitrocefin).

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

This compound stock solution.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified enzyme to each well.

-

Add the different concentrations of Pilabactam to the wells and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

-

Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of Pilabactam in combination with an antibiotic in a localized infection.

-

Animal Preparation:

-

Use specific pathogen-free mice (e.g., female ICR mice).

-

Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

-

-

Infection:

-

Prepare an inoculum of the test bacterial strain in saline or broth.

-

Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse to establish the infection.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), administer this compound and the partner antibiotic via the desired route (e.g., intravenous or subcutaneous).

-

Administer multiple doses at defined intervals (e.g., every 2 hours for a total of 4 doses).

-

Include control groups receiving vehicle, Pilabactam alone, and the antibiotic alone.

-

-

Assessment of Efficacy:

-

At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU) per gram of tissue.

-

-

Data Analysis:

-

Compare the bacterial loads in the treated groups to the control groups to determine the reduction in CFU.

-

Experimental Workflow

Caption: A logical workflow for the preclinical development of Pilabactam.

References

- 1. Discovery of ANT3310, a Novel Broad-Spectrum Serine β-Lactamase Inhibitor of the Diazabicyclooctane Class, Which Strongly Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacterales and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Pilabactam Sodium in Combination with Beta-Lactam Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available information on "pilabactam sodium" is limited. Therefore, to fulfill the structural and content requirements of this request, these application notes and protocols utilize meropenem-vaborbactam as a detailed, representative example of a modern beta-lactam/beta-lactamase inhibitor combination. The principles and methodologies described herein are broadly applicable to the study of new beta-lactamase inhibitor combinations.

Introduction to Beta-Lactam/Beta-Lactamase Inhibitor Combinations

The escalating threat of antimicrobial resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. A primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor (BLI) is a clinically successful approach to overcome this resistance. The BLI protects the beta-lactam from degradation, restoring its antibacterial activity.

Representative Example: Meropenem-Vaborbactam

Vaborbactam is a novel, non-suicidal, cyclic boronic acid-based beta-lactamase inhibitor.[1] It is a potent inhibitor of Ambler class A and C serine beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1][2] Vaborbactam itself does not possess antibacterial activity but, when combined with the carbapenem antibiotic meropenem, it restores meropenem's efficacy against many carbapenem-resistant Enterobacterales (CRE).[1][3]

Mechanism of Action

Beta-lactam antibiotics, such as meropenem, exert their bactericidal effect by penetrating the bacterial cell wall and binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer.[3] This inhibition of cell wall synthesis leads to cell lysis and death.

Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring of these antibiotics, inactivating them. Vaborbactam protects meropenem from this degradation by forming a stable, covalent adduct with the serine residue in the active site of serine-based beta-lactamases, effectively inactivating the enzyme.[4][5] This allows meropenem to reach its PBP targets and exert its antibacterial action.[3] Vaborbactam does not inhibit class B (metallo-beta-lactamases) or class D beta-lactamases.[1][2]

Mechanism of action for meropenem-vaborbactam.

Data Presentation: In Vitro Activity

The in vitro potency of beta-lactam/BLI combinations is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial isolates. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. For combination agents, the MIC of the beta-lactam is determined in the presence of a fixed concentration of the BLI.

Table 1: In Vitro Activity of Meropenem-Vaborbactam against KPC-Producing Enterobacterales

| Organism (Number of Isolates) | Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| All Enterobacterales (991) | Meropenem | 32 | >32 | ≤0.03 to >32 |

| Meropenem-Vaborbactam | 0.06 | 1 | ≤0.03 to >32 | |

| Klebsiella pneumoniae (766) | Meropenem | 32 | >32 | 0.06 to >32 |

| Meropenem-Vaborbactam | 0.12 | 1 | ≤0.03 to >32 | |

| Escherichia coli (89) | Meropenem | 2 | >32 | ≤0.03 to >32 |

| Meropenem-Vaborbactam | ≤0.03 | 0.06 | ≤0.03 to 1 | |

| Enterobacter spp. (89) | Meropenem | 16 | >32 | ≤0.03 to >32 |

| Meropenem-Vaborbactam | ≤0.03 | 0.12 | ≤0.03 to >32 |

*Vaborbactam at a fixed concentration of 8 µg/mL. Data sourced from a global collection of clinical isolates.[6]

Data Presentation: In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The neutropenic mouse thigh infection model and the mouse lung infection model are commonly used.

Table 2: In Vivo Efficacy of Meropenem-Vaborbactam in Mouse Infection Models

| Infection Model | Bacterial Strain | Treatment Regimen (mg/kg, q2h for 24h) | Change in Bacterial Load (log10 CFU/tissue) vs. Start of Treatment |

| Thigh Infection | K. pneumoniae KP1094 | Meropenem (100) | No reduction |

| Meropenem (100) + Vaborbactam (6.25-100) | Dose-dependent killing (max ~2.5 log reduction) | ||

| K. pneumoniae (7 strains) | Meropenem (300) + Vaborbactam (50) | 0.82 to 2.37 log reduction | |

| Lung Infection | K. pneumoniae (2 strains) | Meropenem (300) + Vaborbactam (50) | >1.83 log reduction |

Data adapted from studies in neutropenic mice.[7][8]

Data Presentation: Pharmacokinetics

Understanding the pharmacokinetic (PK) profile of both the beta-lactam and the BLI is essential for designing effective dosing regimens.

Table 3: Pharmacokinetic Parameters of Meropenem and Vaborbactam in Healthy Adults

| Parameter | Meropenem (2g) | Vaborbactam (2g) |

| Cmax (mg/L) | ~71.3 | ~55.6 |

| AUC (mg·h/L) | ~835 | ~588 |

| Half-life (h) | ~1 | ~1 |

| Protein Binding (%) | ~2 | ~33 |

| Excretion | Primarily renal | Primarily renal |

Parameters are for a 3-hour infusion.[1][9]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]

Workflow for broth microdilution MIC testing.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Meropenem and vaborbactam analytical standards

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Plate Preparation: a. Prepare serial two-fold dilutions of meropenem in CAMHB in a 96-well plate. b. For the test wells, ensure that each well also contains a fixed concentration of vaborbactam (e.g., 8 µg/mL). c. Include control wells:

- Growth control (no antibiotic)

- Sterility control (no bacteria)

- Meropenem alone control

- Vaborbactam alone control

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: a. After incubation, determine the MIC by visually inspecting for the lowest concentration of meropenem (in the presence of vaborbactam) that completely inhibits bacterial growth.

Protocol: Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobials in a localized deep-tissue infection.

Workflow for the neutropenic mouse thigh infection model.

Materials:

-

Female ICR mice (or other suitable strain)

-

Cyclophosphamide

-

KPC-producing Klebsiella pneumoniae strain

-

Meropenem and vaborbactam for injection

-

Sterile saline

-

Syringes and needles

-

Tissue homogenizer

-

Tryptic soy agar (TSA) plates

-

Incubator

Procedure:

-

Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally to the mice on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to infection to induce neutropenia.

-

Infection: a. On day 0, prepare a mid-logarithmic phase culture of the test organism. b. Inject 0.1 mL of the bacterial suspension (typically ~10⁶⁻⁷ CFU/mL) into the thigh muscle of each mouse.

-

Treatment: a. Initiate treatment 2 hours post-infection. b. Administer meropenem, vaborbactam, the combination, or vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens are designed to simulate human pharmacokinetic profiles.[11]

-

Quantification of Bacterial Load: a. At 24 hours post-treatment initiation, euthanize the mice. b. Aseptically dissect the entire thigh muscle. c. Homogenize the tissue in a known volume of sterile saline. d. Perform serial dilutions of the homogenate and plate onto TSA plates. e. Incubate the plates overnight at 37°C. f. Count the colonies to determine the number of CFU per thigh.

-

Data Analysis: a. Calculate the change in bacterial load (log10 CFU/thigh) for each treatment group compared to the bacterial load at the start of therapy.

Clinical Trial Summary

The efficacy and safety of meropenem-vaborbactam have been evaluated in several clinical trials. The TANGO I trial was a pivotal Phase 3 study in patients with complicated urinary tract infections (cUTI), including pyelonephritis.[12][13]

Table 4: Summary of TANGO I Clinical Trial Results

| Parameter | Meropenem-Vaborbactam | Piperacillin-Tazobactam |

| Indication | Complicated Urinary Tract Infections (cUTI) | Complicated Urinary Tract Infections (cUTI) |

| Number of Patients (m-MITT)* | 186 | 175 |

| Primary Endpoint (Overall Success )** | 98.4% | 94.3% |

| Adverse Events Leading to Discontinuation | 2.9% | 5.1% |

| Common Adverse Events (>3%) | Headache, phlebitis/infusion site reactions, diarrhea | Nausea, diarrhea, headache |

*m-MITT: microbiologically modified intent-to-treat population. **Overall success was a composite of clinical cure or improvement and microbiological eradication at the end of IV treatment.[14]

Conclusion

The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor is a critical strategy in combating infections caused by resistant Gram-negative bacteria. The methodologies and data presented here for meropenem-vaborbactam provide a framework for the evaluation of new combinations like those potentially involving this compound. Detailed in vitro, in vivo, and clinical studies are essential to characterize the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of any new beta-lactam/BLI combination, ultimately guiding its appropriate clinical use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 4. Vaborbactam - Wikipedia [en.wikipedia.org]

- 5. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. jmilabs.com [jmilabs.com]

- 11. Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VABOMERE (meropenem and vaborbactam) Ç Clinical Efficacy [vabomere.com]

- 13. Melinta Therapeutics Publishes Complete Results From Phase 3 TANGO I Study Of VABOMERE (Meropenem And Vaborbactam) In Patients With cUTI [clinicalleader.com]

- 14. Meropenem and Vaborbactam Injection (Vabomere) |… | Clinician.com [clinician.com]

Application Notes and Protocols: Pilabactam Sodium for the Treatment of Resistant Gram-negative Bacteria

Note to the user: Publicly available scientific literature and clinical trial databases do not contain specific information on a compound named "Pilabactam sodium." The following application notes and protocols have been generated as a representative example based on the well-established class of novel β-lactamase inhibitor combinations used to treat resistant Gram-negative bacterial infections. The data and protocols provided are illustrative and based on compounds with similar mechanisms of action. Researchers should substitute the specific parameters and findings for this compound as they become available.

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a significant global health threat.[1][2][3] Organisms such as carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii are responsible for a growing number of severe and often untreatable infections in healthcare settings.[1][4] One of the primary mechanisms of resistance in these pathogens is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics.[2] this compound is a novel β-lactamase inhibitor designed to be co-administered with a β-lactam antibiotic. This combination aims to restore the activity of the partner antibiotic against a broad spectrum of resistant Gram-negative bacteria.

These application notes provide an overview of the mechanism of action of this compound in combination with a partner β-lactam, along with protocols for in vitro and in vivo evaluation.

Mechanism of Action

This compound is a diazabicyclooctane, a class of non-β-lactam β-lactamase inhibitors. Its mechanism involves the formation of a stable, covalent adduct with the serine residue in the active site of β-lactamase enzymes. This inactivation is often reversible, but the slow deacylation rate effectively sequesters the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic. By inhibiting a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes, this compound restores the bactericidal activity of its partner β-lactam, allowing it to bind to penicillin-binding proteins (PBPs) and inhibit cell wall synthesis, leading to bacterial cell death.

In Vitro Activity

The in vitro potency of this compound in combination with a partner β-lactam is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-negative isolates. The fixed concentration of the inhibitor used in these assays is crucial for consistent results.

Table 1: Illustrative In Vitro Activity of a Partner β-lactam in Combination with this compound (4 mg/L)

| Organism (n) | Partner β-lactam MIC50 (mg/L) | Partner β-lactam MIC90 (mg/L) | Partner β-lactam + Pilabactam MIC50 (mg/L) | Partner β-lactam + Pilabactam MIC90 (mg/L) |

| E. coli (100) | 32 | >128 | 0.5 | 2 |

| K. pneumoniae (100) | 64 | >128 | 1 | 4 |

| P. aeruginosa (100) | 128 | >256 | 4 | 16 |

| A. baumannii (50) | >256 | >256 | 8 | 32 |

| Enterobacter cloacae (50) | 32 | 128 | 1 | 4 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the MIC of the partner β-lactam alone and in combination with a fixed concentration of this compound.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Partner β-lactam antibiotic stock solution

-

This compound stock solution (to achieve a final concentration of 4 mg/L)

-

Bacterial isolates cultured to log phase and diluted to a final inoculum of 5 x 10^5 CFU/mL

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial twofold dilutions of the partner β-lactam in CAMHB in the microtiter plates.

-

For the combination plates, add this compound to the CAMHB to a final concentration of 4 mg/L before adding the partner antibiotic.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria) for each isolate.

-

Incubate the plates at 35°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

In Vivo Efficacy - Murine Thigh Infection Model

This model is used to evaluate the efficacy of the antibiotic combination in reducing the bacterial burden in a localized infection.

Objective: To determine the in vivo efficacy of the partner β-lactam and this compound combination against a specific bacterial strain.

Materials:

-

Female ICR mice (6-8 weeks old)

-

Cyclophosphamide for inducing neutropenia

-

Bacterial strain of interest (e.g., a carbapenem-resistant K. pneumoniae)

-

Partner β-lactam and this compound for injection

-

Saline solution

-

Syringes and needles

-

Stomacher and agar plates for bacterial enumeration

Procedure:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.

-

On day 0, inoculate the thigh muscle of each mouse with a standardized dose of the bacterial suspension (e.g., 10^6 CFU).

-

Two hours post-infection, administer the first dose of therapy (e.g., subcutaneous injection of saline, partner β-lactam alone, or the combination with this compound). Dosing is typically repeated every 8 or 12 hours.

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions.

-

Plate the dilutions on appropriate agar to determine the bacterial count (CFU/thigh).

-

Efficacy is measured as the log10 reduction in CFU/thigh compared to the control group at the start of therapy.

Clinical Development

Novel β-lactamase inhibitor combinations typically undergo a rigorous clinical trial program to establish their safety and efficacy.

Table 2: Illustrative Phases of Clinical Trials for a New β-lactamase Inhibitor Combination

| Phase | Primary Objective | Typical Patient Population | Key Endpoints |

| Phase 1 | Safety, tolerability, and pharmacokinetics (PK) | Healthy volunteers | Adverse events, drug concentrations in blood and urine |

| Phase 2 | Dose-ranging, preliminary efficacy, and safety | Patients with target infections (e.g., cUTI, cIAI) | Clinical cure, microbiological eradication, safety |

| Phase 3 | Confirm efficacy and safety in larger populations | Patients with serious Gram-negative infections (e.g., HAP/VAP, bacteremia) | Non-inferiority or superiority to standard of care, all-cause mortality, clinical and microbiological outcomes |

cUTI: complicated Urinary Tract Infection; cIAI: complicated Intra-Abdominal Infection; HAP/VAP: Hospital-Acquired/Ventilator-Associated Pneumonia.

A study to assess a new drug combination in pediatric patients with Acinetobacter Baumannii-calcoaceticus complex infections is planned to start in late 2025.[5]

Conclusion

This compound, in combination with a partner β-lactam, represents a promising strategy to combat infections caused by multidrug-resistant Gram-negative bacteria. The provided protocols for in vitro and in vivo evaluation are fundamental for characterizing its spectrum of activity and efficacy. As more data becomes available, these guidelines can be adapted to the specific properties of this compound to aid in its preclinical and clinical development.

References

- 1. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]